molecular formula C15H21NO3S B5832455 ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5832455
M. Wt: 295.4 g/mol
InChI Key: YEBFADLJCFYUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells.

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can reduce inflammation and pain in animal models. The compound has also been found to have anti-cancer effects in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate in lab experiments is its potential to target specific cells. This makes it a promising candidate for drug delivery systems. However, the compound is relatively new and its properties are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its effects on specific signaling pathways and enzymes involved in inflammation and cancer. Additionally, more studies are needed to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential of this compound.

Synthesis Methods

The synthesis of ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with cyclopentanone in the presence of a suitable catalyst. The resulting product is then esterified with ethanol to obtain the final compound.

properties

IUPAC Name

ethyl 2-(cyclopentanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-19-15(18)12-9(2)10(3)20-14(12)16-13(17)11-7-5-6-8-11/h11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBFADLJCFYUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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